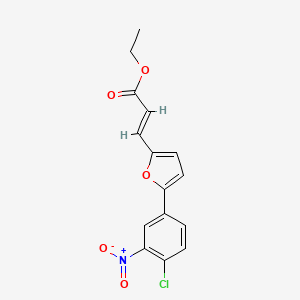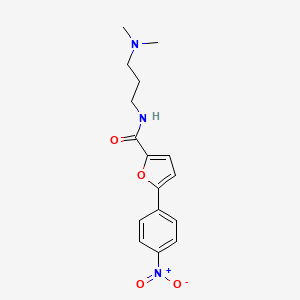
N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a dimethylaminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of the Dimethylaminopropyl Chain: The dimethylaminopropyl chain can be attached through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the dimethylaminopropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylaminopropyl chain can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving furan derivatives.
Medicine: Potential use in drug discovery and development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)-5-(4-methylphenyl)furan-2-carboxamide: Similar structure with a methyl group instead of a nitro group.
N-(3-(Dimethylamino)propyl)-5-(4-chlorophenyl)furan-2-carboxamide: Similar structure with a chloro group instead of a nitro group.
Uniqueness
N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-(4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H19N3O4/c1-18(2)11-3-10-17-16(20)15-9-8-14(23-15)12-4-6-13(7-5-12)19(21)22/h4-9H,3,10-11H2,1-2H3,(H,17,20) |
InChI Key |
CRYHDMVUAFTYFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)
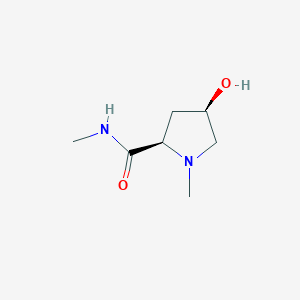
![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)


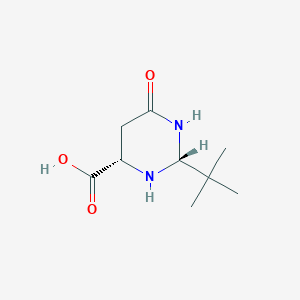
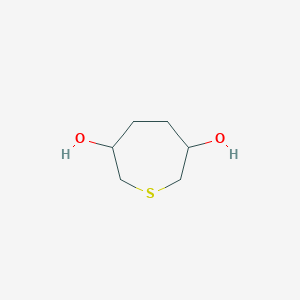


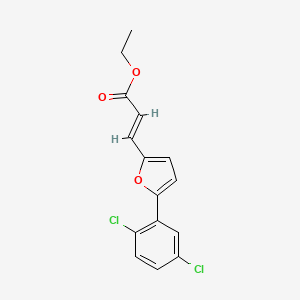
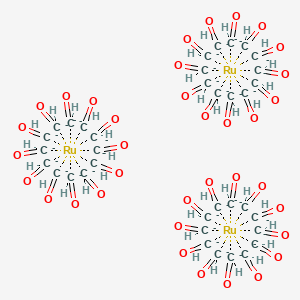
![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)
![4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11765979.png)
